molecular formula C22H16ClN3O B11590588 6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11590588
M. Wt: 373.8 g/mol
InChI Key: XUXUEISYAMDSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound consists of an indole fused with a quinoxaline ring system, with a 4-chlorophenoxyethyl substituent at the 6-position.

Preparation Methods

The synthesis of 6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from isatin or its derivatives . One common synthetic route includes the following steps:

    Condensation Reaction: Isatin reacts with an appropriate amine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the indoloquinoxaline core.

    Substitution: The 4-chlorophenoxyethyl group is introduced via a substitution reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to cytotoxic effects in cancer cells . It may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and chemical properties. The unique 4-chlorophenoxyethyl group in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

6-[2-(4-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H16ClN3O/c23-15-9-11-16(12-10-15)27-14-13-26-20-8-4-1-5-17(20)21-22(26)25-19-7-3-2-6-18(19)24-21/h1-12H,13-14H2

InChI Key

XUXUEISYAMDSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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